molecular formula C19H17ClN2OS B298462 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298462
M. Wt: 356.9 g/mol
InChI Key: GZBRHIHYJLXKGG-BEOJHSSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as CBPT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBPT belongs to the thiazolidinone family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities. 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antibacterial and antifungal properties against a wide range of microorganisms.

Mechanism of Action

The exact mechanism of action of 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one may exert its biological activities through the modulation of various signaling pathways. 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments is its low toxicity and high solubility. 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to have low cytotoxicity towards normal cells, which makes it a promising candidate for further development. However, one of the limitations of using 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is its poor stability in aqueous solutions, which can affect its biological activity.

Future Directions

There are several future directions for the research and development of 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One potential area of research is the development of 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one derivatives with improved stability and efficacy. Another area of research is the investigation of the synergistic effects of 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with other drugs or natural compounds. Additionally, the potential use of 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in the treatment of other diseases, such as neurodegenerative diseases and diabetes, should be explored. Finally, the development of novel drug delivery systems for 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one could enhance its therapeutic potential.
Conclusion:
In conclusion, 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has shown significant promise in the field of medicinal chemistry. Its diverse biological activities make it a promising candidate for the development of new therapeutics for various diseases. However, further research is needed to fully understand its mechanism of action and to develop more stable and effective derivatives.

Synthesis Methods

The synthesis of 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the condensation of 2-chlorobenzaldehyde and phenylpropanal with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with the help of sodium acetate to form 5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. The purity of the compound can be increased by recrystallization from ethanol.

properties

Product Name

5-(2-Chlorobenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2OS/c1-2-12-22-18(23)17(13-14-8-6-7-11-16(14)20)24-19(22)21-15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3/b17-13+,21-19?

InChI Key

GZBRHIHYJLXKGG-BEOJHSSFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=NC3=CC=CC=C3

Origin of Product

United States

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